molecular formula C21H23N3O3 B14166992 (6-methoxy-1H-indol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone CAS No. 902325-67-1

(6-methoxy-1H-indol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B14166992
CAS No.: 902325-67-1
M. Wt: 365.4 g/mol
InChI Key: LWHKICFDTXAZEO-UHFFFAOYSA-N
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Description

(6-methoxy-1H-indol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indole core, a methoxy group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methoxy-1H-indol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common method includes the initial formation of the indole core, followed by the introduction of the methoxy group and the piperazine ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to optimize reaction efficiency and scalability. The use of high-purity reagents and stringent quality control measures is essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(6-methoxy-1H-indol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

(6-methoxy-1H-indol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-methoxy-1H-indol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of an indole core and a piperazine ring, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

902325-67-1

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

(6-methoxy-1H-indol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H23N3O3/c1-26-17-5-3-4-16(13-17)23-8-10-24(11-9-23)21(25)20-12-15-6-7-18(27-2)14-19(15)22-20/h3-7,12-14,22H,8-11H2,1-2H3

InChI Key

LWHKICFDTXAZEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC

solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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